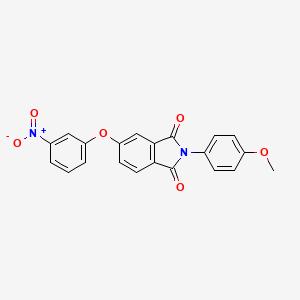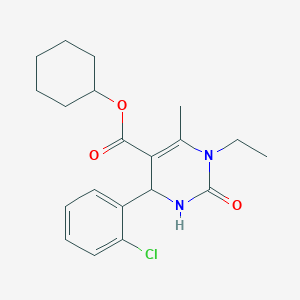![molecular formula C15H9ClN2O2S B11688155 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline](/img/structure/B11688155.png)
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is an organic compound with the molecular formula C15H9ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a quinoline core substituted with a 5-chloro-2-nitrophenylsulfanyl group
準備方法
The synthesis of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline typically involves the reaction of quinoline-8-sulfenyl halides with substituted aromatic compounds. One common method involves the use of quinoline-8-sulfenyl chloride and 5-chloro-2-nitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反応の分析
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has shown that derivatives of quinoline, including 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline, exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular pathways involved .
類似化合物との比較
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
5-Chloro-8-hydroxyquinoline: Similar to 8-hydroxyquinoline but with enhanced antimicrobial activity due to the presence of the chloro group.
8-[(2-Chlorocyclohexyl)sulfanyl]quinoline: Another derivative with potential biological activities, synthesized using similar methods
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C15H9ClN2O2S |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
8-(5-chloro-2-nitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-6-7-12(18(19)20)14(9-11)21-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
InChIキー |
HUZMWVXEPWFFBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-])N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,6-diiodo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11688074.png)
![dimethyl 2-[2,2,6,8-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11688079.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688090.png)
![N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688094.png)
![2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11688095.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11688096.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688099.png)





![N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688136.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11688141.png)
